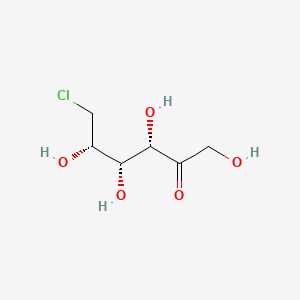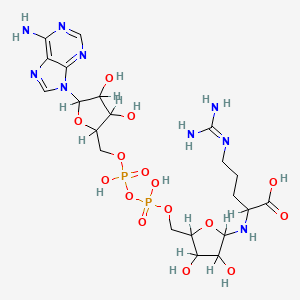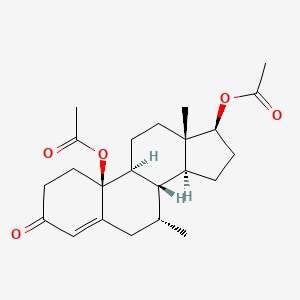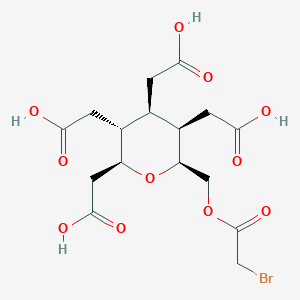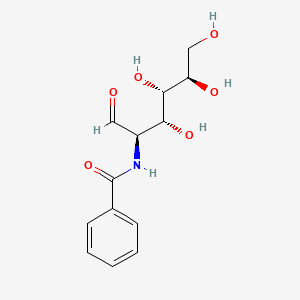
N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related N-substituted benzamides involves intricate chemical reactions, highlighting the diversity and complexity of methods available for creating such compounds. For instance, the synthesis of closely related benzamides has been achieved through specific substitution reactions on the benzamide ring, indicating a method that could potentially be adapted for the synthesis of N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide (Sagar et al., 2018). Additionally, the use of Ugi reactions and subsequent modifications provides a pathway for creating a diverse range of benzamide derivatives, including cyclic dipeptidyl ureas, which share structural similarities (Sañudo et al., 2006).
Molecular Structure Analysis
X-ray diffraction and spectroscopic methods are instrumental in analyzing the molecular structure of benzamide derivatives. These techniques offer insights into the conformational preferences and supramolecular aggregation modes of these compounds, providing a foundation for understanding the structural characteristics of N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide. Studies have shown how different substituents on the benzamide ring influence molecular conformations and aggregation patterns (Sagar et al., 2018).
Wissenschaftliche Forschungsanwendungen
Benzamide Derivatives in Supramolecular Chemistry
Benzamide derivatives, such as benzene-1,3,5-tricarboxamides (BTAs), have gained importance across a range of scientific disciplines, especially in supramolecular chemistry. BTAs are known for their simple structure, wide accessibility, and the ability to self-assemble into one-dimensional, nanometer-sized rod-like structures stabilized by threefold hydrogen bonding. These properties make BTAs valuable in nanotechnology, polymer processing, and biomedical applications. The first commercial applications of BTAs are emerging, highlighting the adaptable nature of this multipurpose building block for future scientific endeavors (Cantekin, de Greef, & Palmans, 2012).
Benzamide Derivatives in Drug Discovery
Benzamide derivatives are also significant in the pharmaceutical industry for their therapeutic potential. For instance, metoclopramide, a substituted benzamide, is recognized for its pharmacological properties in treating gastrointestinal disorders. Its mechanism of action, primarily through enhancing gut motility, and its clinical use as a prokinetic agent in gastrointestinal motility disorders are well-documented. Despite its beneficial effects, metoclopramide's side effects are relatively few and transient, underscoring the pharmacodynamic and pharmacokinetic attributes of benzamide derivatives in clinical applications (Pinder, Brogden, Sawyer, Speight, & Avery, 2012).
Prospects and Therapeutics of Macamides
Macamides, a unique class of non-polar, long chain fatty acid N-benzylamides derived from Lepidium meyenii (Maca), exhibit a range of pharmacological effects, including fertility-enhancing, neuroprotective, and anti-fatigue properties. The exploration of macamides underscores the potential of benzamide derivatives in developing new therapeutic agents. However, the exact mechanisms of action and the relationship between the structures of macamides and their pharmacological effects require further investigation (Zhu, Hu, Hua, Liu, Cheng, Guo, Yao, & Qian, 2020).
Safety And Hazards
Eigenschaften
IUPAC Name |
N-[(2R,3R,4S,5R)-3,4,5,6-tetrahydroxy-1-oxohexan-2-yl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO6/c15-6-9(11(18)12(19)10(17)7-16)14-13(20)8-4-2-1-3-5-8/h1-6,9-12,16-19H,7H2,(H,14,20)/t9-,10+,11+,12+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCYHKZRHOGVACA-IRCOFANPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(C=O)C(C(C(CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@@H](C=O)[C@H]([C@@H]([C@@H](CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((2R,3R,4S,5R)-3,4,5,6-Tetrahydroxy-1-oxohexan-2-yl)benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

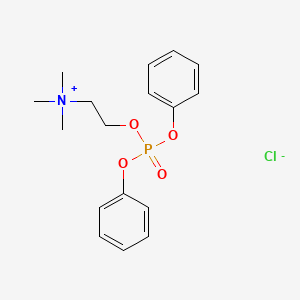

![[2-(Phenylthio)ethyl]amine hydrochloride](/img/structure/B1209323.png)


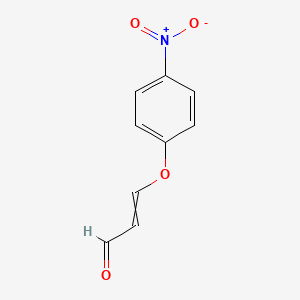
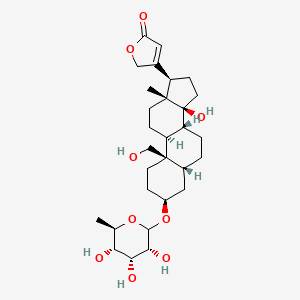

![(4R)-4-[(3S,5S,7R,8R,9S,10S,12S,13R,17R)-3-azido-7,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-[2-(2-iodo-1H-imidazol-5-yl)ethyl]pentanamide](/img/structure/B1209335.png)

